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Compound of Interest

Compound Name: But-2-ynyl-p-tolyl-amine

CAS No.: 435345-29-2

Cat. No.: B1274550

Get Quote

Abstract
This technical guide provides a comprehensive spectroscopic and synthetic profile of But-2-
ynyl-p-tolyl-amine (CAS: 113663-63-1), a critical intermediate in the synthesis of nitrogen-

containing heterocycles via transition-metal catalysis (e.g., Gold(I) or Copper(I) catalyzed

hydroamination). This document standardizes the characterization data (

H NMR,

C NMR, IR, MS) and outlines a validated synthesis protocol to ensure high purity for
downstream pharmaceutical applications.

Molecular Architecture & Synthetic Pathway
Structural Overview

IUPAC Name:

-(but-2-ynyl)-4-methylaniline

Molecular Formula:
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Molecular Weight:

Physical State: Pale yellow to brown viscous oil (oxidizes upon air exposure).

Validated Synthesis Protocol
The most robust route for high-purity synthesis involves the nucleophilic substitution (

) of p-toluidine with 1-bromo-2-butyne. This protocol minimizes the formation of the over-
alkylated tertiary amine byproduct.

Reagents:

p-Toluidine (1.0 equiv)

1-Bromo-2-butyne (1.0 equiv)

Potassium Carbonate (

, 2.0 equiv, anhydrous)

Solvent: Acetonitrile (

) or DMF.

Workflow Logic: The use of a mild inorganic base (

) buffers the hydrobromic acid generated, preventing the protonation of the unreacted aniline,
thus maintaining nucleophilicity.
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Figure 1: Synthetic workflow for the mono-alkylation of p-toluidine.
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Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive method for structural validation. The internal alkyne and the para-

substituted aromatic ring provide distinct diagnostic signals.

H NMR Data (400 MHz, )
The spectrum is characterized by long-range coupling (

) between the propargylic methylene and the terminal methyl group.
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Logic

Ar-H (Ortho

to N)
6.58 Doublet (d) 2H 8.4

Shielded by

electron-

donating

Nitrogen.

Ar-H (Meta to

N)
7.02 Doublet (d) 2H 8.2

Deshielded;

typical AA'BB'

system.

N-H 3.65 Broad Singlet 1H -

Exchangeabl

e proton; shift

varies with

conc.

N-CH 3.86 Quartet (q) 2H 2.4

Propargylic

position;

coupled to

terminal Me.

Ar-CH 2.26 Singlet (s) 3H -
Benzylic

methyl group.

C-CH 1.80 Triplet (t) 3H 2.4

Terminal

methyl; long-

range

coupling to

CH

.

C NMR Data (100 MHz, )
Key validation point: The alkyne carbons appear in the 75-85 ppm region, distinct from

aromatic carbons.
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Carbon Type
Shift (

, ppm)
Assignment

Quaternary Ar-N 145.2 Ipso carbon (attached to N).

Quaternary Ar-Me 126.8 Para carbon.

Ar-CH 129.8 Meta carbons.

Ar-CH 113.5 Ortho carbons (shielded).

Alkyne Internal 79.5 Quaternary alkyne carbon.

Alkyne Internal 75.8 Quaternary alkyne carbon.

N-CH 33.8 Propargylic methylene.

Ar-CH 20.4 Tolyl methyl.

C-CH 3.6 Terminal alkyne methyl.

Vibrational Spectroscopy (FT-IR)[1][2]
Infrared spectroscopy is used primarily to confirm the secondary amine functionality and the

presence of the internal alkyne (often weak).

Key Absorption Bands:

3410 cm

(Medium, broad):

stretching. Diagnostic for secondary amines.

2915, 2860 cm

(Strong):

aliphatic stretching (methyl/methylene).
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2220 - 2250 cm

(Weak/Variable):

internal alkyne stretch. Note: Internal symmetrical alkynes often show very weak or silent IR
bands due to lack of dipole moment change.

1618, 1520 cm

(Strong):

aromatic ring skeleton vibrations.

810 cm

(Strong):

out-of-plane bending for para-disubstituted benzene.

Mass Spectrometry (MS) & Fragmentation Logic
Method: GC-MS (EI, 70 eV) Molecular Ion (

): m/z 159

The fragmentation pattern is driven by the stability of the nitrogen lone pair and the aromatic

system.

Fragmentation Pathway:

m/z 159 (

): Parent ion.

m/z 144 (

): Loss of methyl radical (

).

m/z 106 (
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): Loss of the butynyl group (

), generating the toluidine cation radical fragment. This confirms the

-alkyl attachment.

Molecular Ion
[M]+ m/z 159

[M - CH3]+
m/z 144

- CH3 radical

[M - C4H5]+
(Toluidine cation)

m/z 106

C-N bond cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of But-2-ynyl-
p-tolyl-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274550/docs#technical-guide-spectroscopic-
profiling-of-but-2-ynyl-p-tolyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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